molecular formula C12H20O5 B14375130 Hexanedioic acid, 2-acetyl-, diethyl ester CAS No. 90124-78-0

Hexanedioic acid, 2-acetyl-, diethyl ester

Cat. No.: B14375130
CAS No.: 90124-78-0
M. Wt: 244.28 g/mol
InChI Key: PERUQADVYIVQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanedioic acid, 2-acetyl-, diethyl ester is synthesized through the esterification of adipic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of adipic acid to the diethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors where adipic acid and ethanol are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, 2-acetyl-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Adipic acid and ethanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Hexanedioic acid, 2-acetyl-, diethyl ester is used in various scientific research applications, including:

    Chemistry: As a plasticizer in the synthesis of polymers and as a solvent in organic reactions.

    Biology: In the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of hexanedioic acid, 2-acetyl-, diethyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts .

Comparison with Similar Compounds

Hexanedioic acid, 2-acetyl-, diethyl ester can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its balance of properties, making it suitable for a wide range of applications. Its moderate molecular weight and ester functionality provide versatility in chemical reactions and industrial uses .

Properties

CAS No.

90124-78-0

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 2-acetylhexanedioate

InChI

InChI=1S/C12H20O5/c1-4-16-11(14)8-6-7-10(9(3)13)12(15)17-5-2/h10H,4-8H2,1-3H3

InChI Key

PERUQADVYIVQCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(C(=O)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.